An In-depth Technical Guide to 2-Chloro-6-fluoro-3-methylbenzaldehyde (CAS: 104451-99-2)
An In-depth Technical Guide to 2-Chloro-6-fluoro-3-methylbenzaldehyde (CAS: 104451-99-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for 2-Chloro-6-fluoro-3-methylbenzaldehyde. This compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds.
Core Properties and Data
2-Chloro-6-fluoro-3-methylbenzaldehyde is a substituted aromatic aldehyde with the molecular formula C₈H₆ClFO. Its structure, featuring chloro, fluoro, and methyl substitutions on the benzaldehyde scaffold, imparts unique reactivity and makes it a key intermediate in medicinal chemistry.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 104451-99-2 | |
| Molecular Formula | C₈H₆ClFO | |
| Molecular Weight | 172.59 g/mol | |
| Melting Point | 26-28 °C | |
| Physical Form | Off-white crystalline solid | |
| Purity | Typically >97% |
Spectroscopic Data
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¹H NMR: An aldehydic proton (CHO) signal is expected between δ 9.5-10.5 ppm. Aromatic proton signals would appear in the aromatic region (δ 7.0-8.0 ppm), and a methyl group (CH₃) signal would be observed in the upfield region (δ 2.0-2.5 ppm).
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¹³C NMR: The carbonyl carbon of the aldehyde group would be significantly downfield (δ 185-200 ppm). Aromatic carbons would resonate between δ 110-160 ppm, and the methyl carbon would appear around δ 15-25 ppm.
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Infrared (IR) Spectroscopy: A strong characteristic carbonyl (C=O) stretching vibration for the aldehyde is expected around 1700 cm⁻¹. C-H stretching vibrations for the aromatic ring and the aldehyde proton would be observed around 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹, respectively. C-Cl and C-F stretching vibrations would also be present.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (172.59 g/mol ). Isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl) would be observed.
Synthesis and Reactivity
Synthesis
A common method for the synthesis of substituted benzaldehydes like 2-Chloro-6-fluoro-3-methylbenzaldehyde involves the oxidation of the corresponding toluene derivative. While a specific detailed protocol for this compound is not widely published, a general synthetic pathway can be inferred.
Logical Workflow for Synthesis
Caption: General synthetic pathway to 2-Chloro-6-fluoro-3-methylbenzaldehyde.
Reactivity and Applications in Drug Development
2-Chloro-6-fluoro-3-methylbenzaldehyde serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. The aldehyde functional group is susceptible to nucleophilic attack, making it a key handle for forming new carbon-carbon and carbon-nitrogen bonds.
Knoevenagel Condensation: The aldehyde can undergo Knoevenagel condensation with active methylene compounds to form substituted alkenes. This reaction is fundamental in constructing various molecular scaffolds.
Experimental Workflow for a Representative Knoevenagel Condensation
Caption: A generalized workflow for the Knoevenagel condensation.
Schiff Base Formation: This compound readily reacts with primary amines to form Schiff bases (imines), which are important intermediates and have been investigated for their biological activities.
Safety and Handling
2-Chloro-6-fluoro-3-methylbenzaldehyde is classified as an irritant. It may cause skin, eye, and respiratory irritation.
Hazard Information
| Hazard Statement | Classification |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2 |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 |
Data sourced from Safety Data Sheets.
Handling and Storage
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Handling: Use in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wear protective gloves, protective clothing, and eye/face protection.
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Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. It is recommended to store under an inert atmosphere.
First Aid Measures
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If on skin: Wash with plenty of soap and water.
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If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If inhaled: Remove person to fresh air and keep comfortable for breathing.
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If swallowed: Rinse mouth. Do NOT induce vomiting.
In all cases of exposure, seek medical attention if symptoms persist.
Experimental Protocols
While specific, validated experimental protocols for 2-Chloro-6-fluoro-3-methylbenzaldehyde are not widely available in peer-reviewed literature, the following generalized procedures can serve as a starting point for laboratory synthesis.
General Protocol for Knoevenagel Condensation
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Chloro-6-fluoro-3-methylbenzaldehyde (1.0 equivalent) in a suitable solvent (e.g., ethanol, toluene).
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Addition of Reagents: Add the active methylene compound (1.0-1.2 equivalents) to the solution.
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Catalyst: Add a catalytic amount of a base (e.g., piperidine, 0.1 equivalents).
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Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure and purify the residue.
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Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, hexanes).
General Protocol for Schiff Base Formation
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Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-6-fluoro-3-methylbenzaldehyde (1.0 equivalent) in an appropriate solvent (e.g., ethanol, methanol).
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Addition of Amine: Add the primary amine (1.0 equivalent) to the solution.
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Catalysis (Optional): A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.
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Reaction: Stir the mixture at room temperature or gently heat to reflux. Monitor the reaction by TLC.
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Work-up and Purification: The Schiff base product often precipitates from the reaction mixture upon cooling. The solid can be collected by filtration and washed with a cold solvent. Further purification can be achieved by recrystallization.
Conclusion
2-Chloro-6-fluoro-3-methylbenzaldehyde is a valuable and reactive intermediate for organic synthesis, particularly in the development of new pharmaceutical agents. Its trifunctional substitution pattern offers a unique platform for creating diverse molecular architectures. While detailed spectroscopic and reactivity data for this specific compound are limited in the public domain, this guide provides a solid foundation of its known properties and potential applications for researchers and drug development professionals. Standard laboratory safety precautions should be strictly followed when handling this chemical.
